6-(Oxolan-2-yl)pyrimidin-4-amine
Description
6-(Oxolan-2-yl)pyrimidin-4-amine (CAS: 2090620-06-5) is a heterocyclic compound featuring a pyrimidine core substituted with an oxolane (tetrahydrofuran) ring at the 6-position and an amine group at the 4-position. Its structure combines aromatic π-electron systems with the conformational flexibility of the oxolane moiety, making it a versatile scaffold in medicinal chemistry and materials science. The oxolane ring enhances solubility compared to purely aromatic systems, while the pyrimidine core allows for diverse intermolecular interactions, including hydrogen bonding and π-stacking .
Properties
CAS No. |
2090620-06-5 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-(oxolan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H11N3O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h4-5,7H,1-3H2,(H2,9,10,11) |
InChI Key |
YROFXZFEWDZAGU-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2=CC(=NC=N2)N |
Canonical SMILES |
C1CC(OC1)C2=CC(=NC=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidin-4-amine Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidin-4-amine derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Pyrimidin-4-amine Derivatives and Their Properties
Functional Group Impact on Properties
- Hydrogen Bonding: The NH₂ group in this compound facilitates hydrogen bonding, critical for crystal packing (as per Etter’s graph-set analysis ) and target binding in drug design. In contrast, the chloro substituent in ’s compound reduces hydrogen-bond donor capacity but increases lipophilicity.
- Solubility : The oxolane and ethoxy groups () improve aqueous solubility compared to halogenated or purely aromatic analogs (e.g., ).
- However, fluorinated derivatives () often exhibit enhanced pharmacokinetics due to metabolic stability .
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